Cas no 1795086-08-6 (3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione)

3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione is a chemically synthesized small molecule featuring a thiazolidinedione core linked to a sulfonylated azetidine moiety with a 2-chlorophenoxy substituent. This structure suggests potential applications in medicinal chemistry, particularly as a modulator of biological pathways involving peroxisome proliferator-activated receptors (PPARs) due to the thiazolidinedione scaffold. The sulfonyl-azetidine group enhances metabolic stability and binding affinity, while the chlorophenoxy fragment may influence selectivity and pharmacokinetic properties. Its well-defined molecular architecture makes it suitable for research in diabetes, inflammation, or related therapeutic areas. The compound’s purity and structural precision support reproducible experimental outcomes in drug discovery and mechanistic studies.
3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione structure
1795086-08-6 structure
Product name:3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione
CAS No:1795086-08-6
MF:C18H15ClN2O5S2
Molecular Weight:438.905101060867
CID:5368390

3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione 化学的及び物理的性質

名前と識別子

    • 3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione
    • インチ: 1S/C18H15ClN2O5S2/c19-15-3-1-2-4-16(15)26-13-5-7-14(8-6-13)28(24,25)20-9-12(10-20)21-17(22)11-27-18(21)23/h1-8,12H,9-11H2
    • InChIKey: JNUMKWRFNILAPU-UHFFFAOYSA-N
    • SMILES: S1CC(=O)N(C2CN(S(C3=CC=C(OC4=CC=CC=C4Cl)C=C3)(=O)=O)C2)C1=O

じっけんとくせい

  • 密度みつど: 1.580±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 582.0±60.0 °C(Predicted)
  • 酸度系数(pKa): -2.62±0.20(Predicted)

3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6473-4969-100mg
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
1795086-08-6 90%+
100mg
$248.0 2023-04-25
Life Chemicals
F6473-4969-5mg
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
1795086-08-6 90%+
5mg
$69.0 2023-04-25
Life Chemicals
F6473-4969-20mg
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
1795086-08-6 90%+
20mg
$99.0 2023-04-25
Life Chemicals
F6473-4969-10mg
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
1795086-08-6 90%+
10mg
$79.0 2023-04-25
Life Chemicals
F6473-4969-15mg
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
1795086-08-6 90%+
15mg
$89.0 2023-04-25
Life Chemicals
F6473-4969-75mg
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
1795086-08-6 90%+
75mg
$208.0 2023-04-25
Life Chemicals
F6473-4969-20μmol
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
1795086-08-6 90%+
20μl
$79.0 2023-04-25
Life Chemicals
F6473-4969-4mg
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
1795086-08-6 90%+
4mg
$66.0 2023-04-25
Life Chemicals
F6473-4969-1mg
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
1795086-08-6 90%+
1mg
$54.0 2023-04-25
Life Chemicals
F6473-4969-5μmol
3-{1-[4-(2-chlorophenoxy)benzenesulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
1795086-08-6 90%+
5μl
$63.0 2023-04-25

3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione 関連文献

3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedioneに関する追加情報

Recent Advances in the Study of 3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione (CAS: 1795086-08-6)

In recent years, the compound 3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione (CAS: 1795086-08-6) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiazolidinedione core and sulfonyl-azetidine moiety, has shown promising potential in various therapeutic applications, particularly in metabolic disorders and inflammatory diseases. The following research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, pharmacological properties, and clinical relevance.

Recent studies have elucidated the molecular interactions of 1795086-08-6 with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors implicated in glucose and lipid metabolism. Structural analyses reveal that the sulfonyl-azetidine group facilitates selective binding to PPAR-γ, modulating its transcriptional activity with higher specificity compared to classical thiazolidinediones like rosiglitazone. This selectivity may reduce adverse effects such as weight gain and cardiovascular risks, which have historically limited the clinical utility of PPAR-γ agonists.

In vitro and in vivo investigations demonstrate that 1795086-08-6 exhibits dual agonistic activity toward PPAR-γ and PPAR-α, a feature that enhances its therapeutic profile. Preclinical models of type 2 diabetes and non-alcoholic steatohepatitis (NASH) have shown significant improvements in insulin sensitivity, hepatic steatosis, and inflammatory markers upon treatment with this compound. Notably, its ability to suppress pro-inflammatory cytokines like TNF-α and IL-6 suggests broader applications in autoimmune and chronic inflammatory conditions.

Pharmacokinetic studies indicate that 1795086-08-6 has favorable bioavailability and metabolic stability, with a half-life suitable for once-daily dosing. Its sulfonamide linkage confers resistance to cytochrome P450-mediated degradation, reducing the risk of drug-drug interactions. However, recent toxicity screenings highlight the need for further optimization, as high doses have been associated with mild hepatotoxicity in rodent models. Researchers are currently exploring structural derivatives to mitigate this issue while retaining efficacy.

The compound’s synthesis and scalable production have also advanced, with recent patents disclosing improved routes for enantioselective preparation of the azetidine intermediate. Green chemistry approaches, such as catalytic asymmetric hydrogenation, have been employed to enhance yield and reduce waste. These developments are critical for transitioning 1795086-08-6 from bench to bedside, with Phase I clinical trials anticipated within the next two years.

In conclusion, 3-[1-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-3-azetidinyl]-2,4-thiazolidinedione represents a promising candidate for next-generation metabolic and anti-inflammatory therapies. Its unique pharmacophore, combined with evolving synthetic methodologies, positions it as a focal point for future drug development. Ongoing research aims to validate its safety and efficacy in humans, potentially addressing unmet needs in diabetes, NASH, and beyond.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited